N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide is a complex organic compound with a unique structure that includes a benzothiazole ring, a chlorinated methyl group, and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide typically involves multiple stepsThe final step involves the coupling of the benzothiazole derivative with the diphenylpropanamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ket
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O2S/c1-19-14-15-24(29)27-26(19)30-28(34-27)31(18-22-13-8-16-33-22)25(32)17-23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,22-23H,8,13,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWGESQFPHNBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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